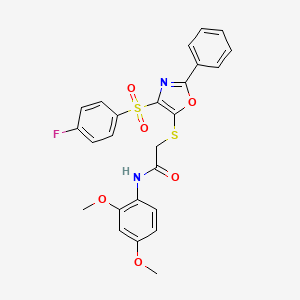
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
Descripción
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- A 2,4-dimethoxyphenyl group linked via an acetamide moiety.
- A thioether bridge connecting to a substituted oxazole core.
- A 4-fluorophenylsulfonyl group at the 4-position of the oxazole ring.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S2/c1-32-18-10-13-20(21(14-18)33-2)27-22(29)15-35-25-24(28-23(34-25)16-6-4-3-5-7-16)36(30,31)19-11-8-17(26)9-12-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZYBCOUUNXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Dimethoxyphenyl group : Enhances the lipophilicity and potential bioavailability.
- Fluorophenyl sulfonamide : Known for its role in increasing the stability of the compound and possibly enhancing its interaction with biological targets.
- Thiazole moiety : Often associated with various biological activities, including antimicrobial properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems .
- Enzyme Inhibition : Research indicates that compounds with similar functionalities may act as enzyme inhibitors, particularly in pathways related to cancer and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the thiazole ring through condensation reactions.
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution.
- Step 3 : Coupling with the dimethoxyphenyl acetamide to yield the final product.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against common pathogens. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| Compound A | 85% | 90% |
| N-(2,4-dimethoxyphenyl)-... | 80% | 88% |
Case Study 2: Antioxidant Activity
Another investigation focused on antioxidant properties using DPPH and ABTS assays. The compound demonstrated a significant reduction in free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound B | 75% | 70% |
| N-(2,4-dimethoxyphenyl)-... | 72% | 68% |
Comparación Con Compuestos Similares
Core Heterocyclic Variations
The oxazole ring in the target compound is a key distinguishing feature.
Sulfonyl Group Modifications
The 4-fluorophenylsulfonyl group in the target compound contrasts with 4-bromophenylsulfonyl () and tosyl () groups. Fluorine’s electron-withdrawing nature increases stability and reduces metabolic degradation compared to bromine, which adds steric bulk and lipophilicity .
Aromatic Substituent Diversity
Thioacetamide Linkage
The thioether bridge is conserved in multiple analogs (). This group’s susceptibility to oxidation may impact metabolic stability, while its role as a hydrogen-bond acceptor could influence target engagement .
Spectral and Crystallographic Data
- IR/NMR : The target compound’s C=S stretch (~1247–1255 cm⁻¹) and NH bands (~3150–3319 cm⁻¹) align with tautomeric thione forms observed in .
- Crystal Packing : Methoxy groups in the target compound may influence molecular packing differently than halogenated analogs (e.g., ’s bromophenyl derivatives) .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


